molecular formula C26H19NO3 B11560469 (1Z)-1-[4-(benzyloxy)benzylidene]-6-nitro-1,2-dihydroacenaphthylene

(1Z)-1-[4-(benzyloxy)benzylidene]-6-nitro-1,2-dihydroacenaphthylene

Cat. No.: B11560469
M. Wt: 393.4 g/mol
InChI Key: SKAQHYUEDOVKMV-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-1-[4-(benzyloxy)benzylidene]-6-nitro-1,2-dihydroacenaphthylene is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzylidene group attached to a dihydroacenaphthylene core, with a nitro group and a benzyloxy substituent, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[4-(benzyloxy)benzylidene]-6-nitro-1,2-dihydroacenaphthylene typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 6-nitro-1,2-dihydroacenaphthylene under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[4-(benzyloxy)benzylidene]-6-nitro-1,2-dihydroacenaphthylene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzylidene group can be hydrogenated to form the corresponding dihydro compound.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the dihydro derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1Z)-1-[4-(benzyloxy)benzylidene]-6-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-1-[4-(benzyloxy)benzylidene]-6-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylidene group can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Another compound with a benzyl group and potential biological activity.

Uniqueness

(1Z)-1-[4-(benzyloxy)benzylidene]-6-nitro-1,2-dihydroacenaphthylene is unique due to its combination of a benzylidene group, a nitro group, and a dihydroacenaphthylene core. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C26H19NO3

Molecular Weight

393.4 g/mol

IUPAC Name

(2Z)-5-nitro-2-[(4-phenylmethoxyphenyl)methylidene]-1H-acenaphthylene

InChI

InChI=1S/C26H19NO3/c28-27(29)25-14-13-23-21(16-20-7-4-8-24(25)26(20)23)15-18-9-11-22(12-10-18)30-17-19-5-2-1-3-6-19/h1-15H,16-17H2/b21-15-

InChI Key

SKAQHYUEDOVKMV-QNGOZBTKSA-N

Isomeric SMILES

C\1C2=C3C(=CC=C2)C(=CC=C3/C1=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1C2=C3C(=CC=C2)C(=CC=C3C1=CC4=CC=C(C=C4)OCC5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.